Product packaging for 5-Bromo-3-butyl-1H-indazole(Cat. No.:CAS No. 1314988-13-0)

5-Bromo-3-butyl-1H-indazole

Cat. No.: B566963
CAS No.: 1314988-13-0
M. Wt: 253.143
InChI Key: ZDURTHFQVOZAKO-UHFFFAOYSA-N
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Description

5-Bromo-3-butyl-1H-indazole is a brominated indazole derivative offered for scientific research and development. This compound is of significant interest in medicinal chemistry, particularly as a core scaffold for investigating synthetic cannabinoid receptor agonists (SCRAs). Brominated indazole analogs have emerged as important subjects in pharmacological studies following the introduction of analog controls on previous SCRA structural scaffolds . The primary research value of this compound lies in its use as a key intermediate for structure-activity relationship (SAR) studies. Researchers utilize this scaffold to explore the effect of halogenation at the 5-position of the indazole core on the potency and efficacy at cannabinoid CB1 and CB2 receptors . Early research on closely related brominated indazole-3-carboxamides indicates that such analogs can exhibit significant in vitro CB1 receptor activity, making them valuable tools for probing cannabinoid receptor function and signaling . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use and is strictly prohibited for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2 B566963 5-Bromo-3-butyl-1H-indazole CAS No. 1314988-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-butyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-2-3-4-10-9-7-8(12)5-6-11(9)14-13-10/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDURTHFQVOZAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C=C(C=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716644
Record name 5-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-13-0
Record name 5-Bromo-3-butyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Bromo 3 Butyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of 5-Bromo-3-butyl-1H-indazole. The spectra provide distinct signals for each unique proton and carbon atom, with their chemical shifts, multiplicities, and coupling constants revealing the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the butyl side chain and the aromatic indazole core. The N-H proton of the indazole ring typically appears as a broad singlet in the downfield region (around 13.0–14.0 ppm), a characteristic feature of indazole tautomers. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The butyl group protons would appear in the aliphatic region of the spectrum as a series of multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms like nitrogen and bromine appearing at different field strengths. Data from related bromo-indazole structures help in assigning these chemical shifts. beilstein-journals.orgcdnsciencepub.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Spectral Data (Predicted)¹³C NMR Spectral Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCarbon AssignmentChemical Shift (δ, ppm)
N-H~13.0 - 14.0Broad SingletC3~145.0
H-4~7.8Singlet / Doublet (d)C3a~123.0
H-6~7.3Doublet (d)C4~122.0
H-7~7.5Doublet (d)C5~115.0 (C-Br)
-CH₂- (butyl, α)~2.9Triplet (t)C6~125.0
-CH₂- (butyl, β)~1.8SextetC7~112.0
-CH₂- (butyl, γ)~1.4SextetC7a~142.0
-CH₃ (butyl, δ)~0.9Triplet (t)-CH₂- (butyl, α)~28.0
-CH₂- (butyl, β)~31.0
-CH₂- (butyl, γ)~22.0
-CH₃ (butyl, δ)~13.8

Indazole and its derivatives can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. csic.es In solution, these tautomers can undergo rapid interconversion, a process known as annular tautomerism. researchgate.net On the standard NMR timescale, this rapid exchange often results in a single, time-averaged spectrum, making it difficult to characterize the individual species.

Multinuclear NMR, particularly ¹⁵N NMR, is a powerful technique for studying this phenomenon. The nitrogen atoms in the pyrazole (B372694) ring have significantly different electronic environments in the 1H and 2H forms, leading to distinct ¹⁵N chemical shifts for each tautomer. csic.esacs.orgcsic.es By using low-temperature NMR to slow the rate of interconversion or by employing advanced 2D NMR techniques, it is possible to resolve the signals for both tautomers and determine their relative populations in solution. researchgate.net

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₁₃BrN₂, corresponding to a molecular weight of approximately 253.14 g/mol . arctomsci.com

In electron ionization (EI) mass spectrometry, the spectrum would exhibit a molecular ion peak (M⁺·). A key diagnostic feature is the presence of an M+2 peak of nearly equal intensity to the M⁺· peak, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for halogenated indazoles include the loss of the bromine atom and cleavage of the alkyl side chain. raco.catuni-saarland.de

Predicted Mass Spectrometry Fragmentation Data

m/z ValueProposed Fragment IdentityNotes
254/252[C₁₁H₁₃BrN₂]⁺· (M⁺·)Molecular ion peak, showing characteristic 1:1 bromine isotope pattern.
173[M - Br]⁺Loss of a bromine radical from the molecular ion.
211/209[M - C₃H₇]⁺Loss of a propyl radical via cleavage of the butyl chain (β-cleavage).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the N-H bond in the indazole ring.

C-H Stretching: Bands between 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the butyl group and weaker bands above 3000 cm⁻¹ for the aromatic C-H bonds. libretexts.org

C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the indazole ring system.

C-Br Stretching: A band in the fingerprint region, typically between 500-650 cm⁻¹, corresponding to the carbon-bromine bond.

Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
N-H (Indazole)Stretching3100 - 3500Medium-Strong, Broad
C-H (Aromatic)Stretching3000 - 3100Weak-Medium
C-H (Aliphatic - Butyl)Stretching2850 - 3000Strong
C=N / C=C (Indazole Ring)Stretching1500 - 1650Medium
C-BrStretching500 - 650Weak-Medium

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly documented, analysis of closely related NH-indazole structures provides a strong basis for predicting its solid-state behavior. csic.esiucr.orgresearchgate.netiucr.org

In the crystalline state, NH-indazoles are known to form ordered supramolecular assemblies stabilized by intermolecular forces, primarily hydrogen bonding. csic.es A common and highly predictable feature is the formation of hydrogen-bonded dimers. iucr.orgresearchgate.net In this arrangement, two indazole molecules associate through a pair of N-H···N hydrogen bonds, where the N-H of one molecule donates to the pyrazolic N2 atom of a neighboring molecule. This typically creates a stable, centrosymmetric R²₂(8) ring motif. iucr.orgresearchgate.netiucr.org

π-π Stacking Interactions in Crystalline Structures

Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data or research findings on the π-π stacking interactions within the crystalline structure of this compound could be located.

The determination of π-π stacking interactions requires detailed analysis of single-crystal X-ray diffraction data. This analysis provides crucial parameters such as the centroid-to-centroid distance between aromatic rings, the dihedral angle between the ring planes, and the slip angle, which collectively define the geometry and strength of these non-covalent interactions. Such data is essential for understanding the supramolecular assembly and crystal packing of the compound.

While research on structurally related indazole derivatives often reveals the presence of π-π stacking, with typical centroid-centroid distances ranging from 3.5 Å to 3.8 Å, the absence of specific crystallographic studies for this compound means that a detailed, data-driven discussion of its π-π stacking behavior is not possible at this time. The substitution pattern on the indazole core, including the positions of the bromo and butyl groups, would significantly influence the specific nature of these interactions.

Further empirical studies, specifically the growth of a suitable single crystal and its analysis via X-ray crystallography, are required to elucidate the precise nature of the π-π stacking interactions in this compound.

Biological Activities and Pharmacological Potential of Indazole Derivatives, with Implications for 5 Bromo 3 Butyl 1h Indazole

Anticancer Activity and Mechanisms of Action

Indazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly in oncology. nih.govnih.govresearchgate.netmdpi.com The versatile nature of the indazole scaffold allows for chemical modifications that can result in potent and selective inhibitors of various cellular targets involved in the initiation and progression of cancer. Although specific research on "5-Bromo-3-butyl-1H-indazole" is not extensively available, the well-documented anticancer properties of the broader indazole family provide a strong framework for understanding its potential therapeutic effects. The anticancer activity of these compounds is generally attributed to several key mechanisms, including the inhibition of critical enzymes, suppression of cancer cell proliferation, induction of programmed cell death (apoptosis), and interference with metastasis. rsc.orgresearchgate.net

Inhibition of Kinases (e.g., Tyrosine Kinase, VEGFR-2, Akt)

A primary mechanism by which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. rsc.orgnih.govrsc.org These enzymes are pivotal in cell signaling pathways that govern cell growth, proliferation, and survival. The dysregulation of kinase activity is a characteristic feature of numerous cancers, making them prime targets for therapeutic intervention.

Tyrosine Kinases: A significant number of indazole-based compounds have been developed as potent inhibitors of tyrosine kinases. mdpi.comnih.gov For example, pazopanib (B1684535) and axitinib (B1684631) are FDA-approved tyrosine kinase inhibitors containing an indazole core and are used in the treatment of renal cell carcinoma. mdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is vital for tumor growth and metastasis. Several indazole derivatives have demonstrated the ability to inhibit VEGFR-2, thereby blocking pro-angiogenic signaling pathways. researchgate.net

Akt: The serine/threonine kinase Akt, also known as Protein Kinase B, is a central component of signaling pathways that promote cell survival and inhibit apoptosis. Research has shown that certain indazole-containing molecules can suppress the PI3K/Akt signaling pathway, leading to a reduction in cancer cell viability. nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., A549, MCF7, 4T1, K562, PC-3, Hep-G2)

The anticancer potential of indazole derivatives is underscored by their significant antiproliferative activity against a wide range of human cancer cell lines. rsc.orgnih.govnih.govsioc-journal.cnmdpi.com These in vitro studies are fundamental for the initial screening and identification of promising drug candidates.

Cell LineCancer TypeKey Findings
A549 Lung CarcinomaVarious indazole derivatives have shown notable growth inhibition against this cell line. rsc.orgmdpi.com
MCF7 Breast AdenocarcinomaPotent cytotoxic effects have been observed with several indazole compounds. sioc-journal.cnnih.gov
4T1 Murine Breast CancerIndazole derivatives have demonstrated the ability to suppress the proliferation of these aggressive cancer cells. rsc.orgresearchgate.net
K562 Chronic Myelogenous LeukemiaCertain indazole derivatives have exhibited strong antiproliferative activity against this leukemia cell line. mdpi.com
PC-3 Prostate AdenocarcinomaThe growth of PC-3 cells has been effectively inhibited by novel indazole compounds. sioc-journal.cn
Hep-G2 Hepatocellular CarcinomaIndazole derivatives have shown cytotoxic effects against liver cancer cells. sioc-journal.cnmdpi.com

These results highlight the broad-spectrum antiproliferative capacity of the indazole scaffold, suggesting that compounds such as "this compound" could potentially exhibit similar activities.

Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., Caspase-3, Bax, Bcl-2)

A critical characteristic of an effective anticancer agent is its capacity to induce apoptosis in cancer cells. Indazole derivatives have been found to initiate this process by modulating key regulatory proteins. rsc.orgoncotarget.com

Caspase-3: This protein is a primary executioner caspase in the apoptotic cascade. Studies have demonstrated that treatment with certain indazole derivatives results in increased levels of cleaved Caspase-3, signifying the activation of apoptosis. rsc.org

Bax and Bcl-2: The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of cell fate. Several indazole compounds have been shown to upregulate Bax expression and downregulate Bcl-2 expression, thereby tipping the cellular balance in favor of apoptosis. rsc.org

Impact on Cell Migration and Invasion (e.g., MMP9, TIMP2)

The ability of cancer cells to migrate and invade adjacent tissues is a fundamental step in the metastatic process. nih.gov Indazole derivatives have demonstrated potential in curbing these activities. rsc.orgresearchgate.net

MMP9: Matrix metalloproteinase-9 (MMP-9) is an enzyme that degrades the extracellular matrix, thereby facilitating cell invasion. Research has shown that certain indazole derivatives can lead to a reduction in MMP-9 expression. rsc.orgresearchgate.net

TIMP2: Tissue inhibitor of metalloproteinases-2 (TIMP-2) is a naturally occurring inhibitor of MMPs. Some indazole compounds have been observed to increase the expression of TIMP-2, which further contributes to the inhibition of cancer cell invasion. rsc.orgresearchgate.net

Studies in Xenograft Models

To corroborate in vitro observations, the anticancer efficacy of indazole derivatives has been assessed in in vivo xenograft models, which involve the transplantation of human tumors into immunodeficient mice. mdpi.combiorxiv.orgbiorxiv.org These studies offer a more comprehensive evaluation of a compound's therapeutic potential. For example, a study using a 4T1 breast cancer xenograft model showed that an indazole derivative significantly inhibited tumor growth and the formation of lung metastases. rsc.orgresearchgate.net Such in vivo investigations are a crucial component of the preclinical development of novel anticancer drugs and indicate that compounds within this class could be effective in a more complex biological system.

Anti-inflammatory and Analgesic Properties

Beyond their anticancer activities, indazole derivatives have also been acknowledged for their notable anti-inflammatory and analgesic properties. nih.govscilit.comkoreascience.krresearchgate.nethep.com.cn This dual functionality is of particular therapeutic interest, given that inflammation is frequently linked to cancer development and pain is a prevalent symptom among cancer patients.

The anti-inflammatory effects of indazole compounds are often attributed to their capacity to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. nih.gov By blocking these enzymes, indazole derivatives can decrease the production of prostaglandins, which are key mediators of inflammation and pain. A variety of indazole derivatives have been synthesized and assessed for their anti-inflammatory and analgesic activities, with some demonstrating potency that is comparable to or even greater than that of established non-steroidal anti-inflammatory drugs (NSAIDs). koreascience.kr

Antimicrobial and Antiparasitic Activities

The indazole nucleus is a foundational structure for compounds exhibiting a wide spectrum of antimicrobial and antiparasitic activities. mdpi.comrroij.comnih.gov Researchers have synthesized and tested numerous indazole derivatives against various pathogens, including bacteria, fungi, and protozoa. nih.govresearchgate.net

A study of 2H-indazole derivatives revealed potent antiprotozoal activity, often exceeding that of the standard drug, metronidazole. These compounds were particularly effective against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. researchgate.net For instance, certain 2,3-diphenyl-2H-indazole derivatives demonstrated significant in vitro growth inhibition against Candida albicans and Candida glabrata. researchgate.net The antimicrobial potential of indazoles also extends to antibacterial action, with some derivatives identified as inhibitors of DNA gyrase B, a crucial bacterial enzyme. acs.org This makes them promising candidates for developing new antibacterials to combat resistant strains like MRSA. acs.org

In the realm of antiparasitic applications, nitroindazole derivatives have shown notable efficacy. sun.ac.za For example, 2-benzyl-1-methyl-5-nitroindazolin-3-one was identified as a highly active lead compound against Trypanosoma cruzi, the parasite responsible for Chagas disease. sun.ac.za Subsequent structure-activity relationship (SAR) studies have explored various substitutions on the indazole ring to enhance this activity. taylorandfrancis.comsun.ac.za Similarly, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as promising antileishmanial agents, showing activity against multiple Leishmania species. acs.org

Table 1: Selected Antiparasitic and Antifungal Activity of Indazole Derivatives

Compound Target Organism Activity (IC₅₀) Source
2,3-diphenyl-2H-indazole derivative (18) Giardia intestinalis 0.098 µM researchgate.net
2,3-diphenyl-2H-indazole derivative (18) Candida albicans 3.5 µM researchgate.net
2,3-diphenyl-2H-indazole derivative (23) Candida albicans 3.9 µM researchgate.net
2-benzyl-1-methyl-5-nitroindazolin-3-one derivative (1a) Trypanosoma cruzi 1-2 µM sun.ac.za
3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide Leishmania spp. Active nih.gov

Anti-HIV Activity

The indazole scaffold has been recognized as a valuable template in the development of agents against the Human Immunodeficiency Virus (HIV). nih.govtaylorandfrancis.com Specifically, indazole derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). sun.ac.za NNRTIs are a critical component of highly active antiretroviral therapy (HAART), acting by binding to an allosteric site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.

Through structure-based drug design and molecular hybridization techniques, researchers have created novel series of indazole NNRTIs. These efforts aim to develop inhibitors that are not only potent against wild-type HIV but also resilient to the mutations that confer drug resistance. sun.ac.za For example, a novel tetrahydroindazolylbenzamide derivative was synthesized and showed a remarkable ability to inhibit HIV proliferation with low cytotoxicity. Preliminary mechanistic studies identified this compound as a late reverse transcription inhibitor. Other research has focused on creating indazolyl-substituted piperidin-4-yl-aminopyrimidines, with some compounds in this series displaying potent activity against HIV-1 (IIIB) strains. acs.org

Table 2: Anti-HIV Activity of Selected Indazole Derivatives

Compound Target Activity (EC₅₀) Source
Tetrahydroindazolylbenzamide derivative (6) HIV Proliferation 2.77 µM
Indazolyl-substituted piperidin-4-yl-aminopyrimidine (19) HIV-1 (IIIB) 6.4 nM acs.org
Indazolyl-substituted piperidin-4-yl-aminopyrimidine (18) HIV-1 (IIIB) 8.6 nM acs.org

Other Reported Pharmacological Activities of Indazole Derivatives

Antiarrhythmic and Vasorelaxant Activity

Indazole derivatives have been reported to possess cardiovascular effects, including antiarrhythmic and vasorelaxant activities. mdpi.com The vasorelaxant properties of some indazole derivatives are attributed to their ability to stimulate the release of nitric oxide (NO) and increase cyclic guanosine (B1672433) monophosphate (cGMP) levels, leading to the relaxation of blood vessels. taylorandfrancis.comrroij.com

Anticonvulsant Activity

The potential of indazole derivatives as anticonvulsant agents has also been explored. Studies on the parent compound, indazole, revealed that it has anticonvulsant activity, inhibiting convulsions induced by various chemoconvulsants and electroshock in animal models. The anticonvulsant profile of indazole was found to be additive when combined with other anticonvulsants like gabapentin (B195806) and phenytoin, suggesting it may operate through multiple mechanisms. However, some research suggests that the indazole ring itself may not be the most optimal structure for anticonvulsant activity when compared to other scaffolds.

Anti-emetic Activity

A significant pharmacological application of indazole derivatives is in the management of emesis (nausea and vomiting), particularly that induced by cancer chemotherapy. This activity is primarily mediated through the antagonism of the serotonin (B10506) 5-HT3 receptor. Granisetron, a well-known anti-emetic drug, features an indazole core and is a potent and selective 5-HT3 receptor antagonist. Its development marked a significant advancement in supportive care for cancer patients.

Antispermatogenic Activity

Certain indazole derivatives have been investigated for their potential as male contraceptives due to their antispermatogenic effects. nih.gov Notably, 1-halobenzyl-1H-indazole-3-carboxylic acids have demonstrated potent activity in inhibiting spermatogenesis in animal studies. nih.gov Histological examination of testes from rats treated with these compounds showed disorganization of the seminiferous tubules, with a significant loss of spermatocytes and spermatids, while spermatogonia and interstitial cells remained unaffected. nih.gov Lonidamine and its analogue gamendazole (B1674601) are other well-studied indazole carboxylic acid derivatives that have shown effective and reversible antispermatogenic activity.

Antiplatelet Activity

Indazole derivatives have been recognized for their significant antiplatelet effects, which are crucial in the prevention and treatment of thromboembolic diseases. chemimpex.com A notable example is YC-1 (Lificiguat), a 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole, which demonstrated potent inhibitory effects on platelet aggregation induced by various agonists like thrombin, arachidonic acid (AA), collagen, and platelet-activating factor (PAF). chemimpex.comchim.it The mechanism of action for many antiplatelet indazoles involves the stimulation of soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP), a key signaling molecule in platelet inhibition. chemimpex.com

Structure-activity relationship studies of YC-1 analogues have provided insights into the features necessary for antiplatelet activity. Modifications at the 3-position of the indazole ring have been shown to significantly influence potency. For instance, while YC-1 possesses a substituted furyl group at this position, other derivatives with different substituents have also been explored. Research on related heterocyclic cores has shown that the nature of the substituent at the 3-position is a critical determinant of activity.

Table 1: Antiplatelet Activity of Selected Indazole Derivatives

Compound Structure Activity Reference
YC-1 (Lificiguat) 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole 70% inhibition of platelet aggregation at 30 µmol/L chemimpex.com
Compound 29 Analogue of YC-1 Potent activator of sGC chim.it
Compound 30 Analogue of YC-1 Potent activator of sGC chim.it
Compound 31 Analogue of YC-1 Potent activator of sGC chim.it
Compound 44 Analogue of YC-1 Potent activator of sGC chim.it
Compound 45 Analogue of YC-1 Potent activator of sGC chim.it

Neurodegenerative Disease Treatment Potential

Indazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. taylorandfrancis.comresearchgate.netresearchgate.net Their neuroprotective effects are often attributed to various mechanisms, including the inhibition of tau protein hyperphosphorylation, a key pathological feature in these disorders. researchgate.net

For example, the indazole derivative 6-amino-1-methyl-indazole (AMI) has been shown to exert neuroprotective effects by inhibiting tau phosphorylation, thereby preserving dopaminergic neurons and improving behavioral symptoms in a mouse model of Parkinson's disease. researchgate.net This highlights the potential of the indazole scaffold in targeting pathways central to neurodegeneration.

The structural features of this compound, specifically the bromine at the 5-position and the butyl group at the 3-position, could influence its potential neuroprotective activity. Halogen substitutions on the benzene (B151609) ring of the indazole core are known to modulate biological activity. taylorandfrancis.com While direct studies on this compound are lacking, the known neuroprotective properties of other indazole derivatives warrant further investigation into its potential in this therapeutic area. smolecule.com

Table 2: Neuroprotective Activity of Selected Indazole Derivatives

Compound Structure Activity Reference
6-amino-1-methyl-indazole (AMI) 6-amino-1-methyl-indazole Inhibits tau phosphorylation, neuroprotective in Parkinson's model researchgate.net
Cryptolepine (Indoloquinoline alkaloid) - Dual inhibitor of AChE and BChE mdpi.com
2-Bromo-derivative of Cryptolepine - Inhibitor of AChE and BChE mdpi.com

Osteoporosis Treatment Potential

Recent research has identified indazole derivatives as potential therapeutic agents for osteoporosis. researchgate.netresearchgate.net The mechanism of action for some of these compounds involves the activation of Sirtuin 1 (Sirt1), a protein that plays a crucial role in bone formation (osteogenesis).

A series of indazole derivatives were identified as Sirt1 activators through high-throughput screening. Optimization of substituents on the indazole ring led to the discovery of compounds with potent osteogenic activity in cell-based assays. This suggests that the indazole scaffold can be a valuable starting point for the development of new treatments for osteoporosis.

The potential of this compound in this context would depend on how its specific substituents interact with targets like Sirt1. The electronic and steric properties of the bromo and butyl groups will be critical in determining its efficacy. Given that diverse substitutions on the indazole ring have yielded active compounds, it is plausible that this compound could exhibit beneficial effects in the context of osteoporosis.

Table 3: Osteoporosis Treatment Potential of Selected Indazole Derivatives

Compound Class Mechanism of Action Activity Reference
Indazole derivatives Sirt1 activation Osteogenesis activity in cell assays researchgate.net

Herbicidal Activities

Beyond pharmaceuticals, indazole derivatives have also demonstrated significant potential in agriculture as herbicides. thieme-connect.de A number of indazole-based compounds have been synthesized and evaluated for their ability to control weeds in various settings, including paddy fields. koreascience.kr

For instance, a series of 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have shown potent herbicidal activity against annual weeds with good selectivity for rice. koreascience.kr Structure-activity relationship studies in this area have indicated that the nature and position of substituents on the indazole ring are critical for both herbicidal efficacy and crop safety. mdpi.com

The presence of a bromo group at the 5-position and a butyl group at the 3-position of this compound could confer herbicidal properties. Halogen substitutions are common in many commercial herbicides, and the alkyl chain at the 3-position could influence the compound's uptake and translocation in plants. While specific data for this compound is not available, the established herbicidal activity of the indazole class suggests that it could be a candidate for further investigation in this application. chemimpex.com

Table 4: Herbicidal Activity of Selected Indazole Derivatives

Compound Class Target Weeds Activity Reference
2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives Annual weeds in paddy fields Potent herbicidal activity with good rice selectivity koreascience.kr
6-Indazolyl-2-picolinic acids Broadleaf weeds Good inhibitory effects on weed root growth mdpi.com

Computational Chemistry and in Silico Studies for 5 Bromo 3 Butyl 1h Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are pivotal in identifying the mathematical relationships between the chemical structure of a compound and its biological activity. For indazole derivatives, QSAR models have been instrumental in elucidating the key structural features that govern their therapeutic effects.

In the study of indazole derivatives, both 2D and 3D-QSAR models have been developed to predict their biological activity, such as anticancer or anti-inflammatory properties. These models are built using a series of known indazole compounds with experimentally determined activities.

For a series of indazole derivatives, a 2D-QSAR model demonstrated a strong correlation between the chemical structure and biological activity, with a squared correlation coefficient (r²) of 0.9512. beilstein-journals.org This indicates a high predictive power of the model based on 2D structural descriptors. Further enhancing the understanding of the spatial arrangement of atoms, a 3D-QSAR model was developed using the k-Nearest Neighbor (kNN) approach, which yielded a high cross-validation regression coefficient (q²) of 0.9132. beilstein-journals.org The robustness of these models is crucial for the reliable prediction of the activity of new, unsynthesized derivatives.

Table 1: Representative QSAR Model Validation Parameters for Indazole Derivatives

Model TypeStatistical ParameterValueReference
2D-QSARr² (Squared Correlation Coefficient)0.9512 beilstein-journals.org
3D-QSARq² (Cross-validation Coefficient)0.9132 beilstein-journals.org

Through the analysis of QSAR models, specific structural attributes of indazole derivatives have been identified as critical for their biological activity. For instance, steric descriptors were found to be crucial factors in the 3D-QSAR model, suggesting that the size and shape of the substituents on the indazole ring play a significant role in the interaction with biological targets. beilstein-journals.org

2D-QSAR and 3D-QSAR Model Development and Validation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is crucial for understanding the binding mode of 5-Bromo-3-butyl-1H-indazole derivatives and for identifying key interactions at the molecular level.

In studies involving indazole derivatives, molecular docking has been successfully employed to investigate their binding to various protein targets, such as cyclooxygenase-2 (COX-2), a key enzyme in inflammation. For a series of 6-bromo-1H-indazole derivatives, docking studies revealed that compounds with specific substitutions could achieve high binding affinities. For example, a derivative with a 3,4-difluorophenyl group exhibited a binding energy of -9.11 kcal/mol, forming two conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355 within the active site of COX-2. innovareacademics.in

Another derivative, with a p-tolyl group, showed a binding affinity of -8.80 kcal/mol and formed a carbon-hydrogen bond with Ala527. innovareacademics.in These studies highlight the importance of specific interactions, such as hydrogen bonds, π-alkyl, and amide-π stacked interactions, in the stabilization of the ligand-protein complex.

Table 2: Molecular Docking Results for Representative Bromo-Indazole Derivatives with COX-2 (PDB ID: 3NT1)

Compound DerivativeBinding Energy (kcal/mol)Key Interacting ResiduesReference
6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone-9.11Arg120, Tyr355, Ala527, Gly526 innovareacademics.in
6-bromo-1H-indazol-1-yl-(p-tolyl)methanone-8.80Ala527, Gly526, Tyr385, Trp387 innovareacademics.in
6-bromo-1H-indazol-1-yl-(4-methoxyphenyl)methanone-8.46Ala527, Ser353 innovareacademics.in

Molecular Dynamics Simulations for Ligand Stability and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur. These simulations are essential for validating the results of molecular docking and for obtaining a more accurate estimation of binding affinity.

For indazole derivatives targeting COX-2, MD simulations were performed to assess the stability of the docked complexes. innovareacademics.in The stability was evaluated by analyzing metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms over the simulation period. A stable RMSD value indicates that the ligand remains in the binding pocket without significant conformational changes. The results of MD simulations for a potent bromo-indazole derivative indicated that the complex was stable within the active site of the COX-2 enzyme. innovareacademics.in

Furthermore, the binding free energies of the complexes can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This approach provides a more accurate prediction of the binding affinity by considering the solvent effects and the dynamic nature of the interaction.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Pharmacokinetic Prediction

ADMET profiling is a crucial step in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. Various computational tools and models are available to estimate properties such as aqueous solubility, membrane permeability, metabolic stability, and potential toxicity.

Table 3: Predicted Physicochemical Properties for a Representative Bromo-Indazole Derivative

PropertyPredicted ValueSignificance
Molecular Weight~253 g/mol Influences absorption and distribution
LogP~3.5Indicates good membrane permeability
Topological Polar Surface Area (TPSA)~28 ŲRelates to drug transport properties
Number of H-bond Donors1Affects solubility and binding
Number of H-bond Acceptors1Affects solubility and binding

These predicted values suggest that a compound like this compound would likely have favorable pharmacokinetic properties, although experimental verification is necessary.

Structure Activity Relationship Sar Studies of Indazole Derivatives with Relevance to 5 Bromo 3 Butyl 1h Indazole

Impact of Substituents at the Indazole Ring Positions (e.g., C-3, C-5, N-1) on Biological Activity

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. nih.gov Research has shown that modifications at the C-3, C-5, and N-1 positions can significantly modulate the pharmacological properties of these compounds. pnrjournal.comnih.gov

C-3 Position: The C-3 position of the indazole ring is a frequent site for substitution to enhance biological activity. For instance, the introduction of a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position has been shown to be crucial for potent inhibitory activity against the IDO1 enzyme. nih.gov In another example, the presence of a methyl group at the C-3 position of the indazole ring is well-tolerated and contributes to in vitro anti-diabetic potency. researchgate.net Conversely, in some series of compounds, the absence of a substituent at the C-3 position is detrimental to activity, as seen in studies where excision of a methyl acetate (B1210297) group from the C-3 position of an indazole derivative led to a loss of antifungal activity. google.com

C-5 Position: The C-5 position is another key site for modification. The introduction of various substituted aromatic groups at this position through methods like Suzuki coupling has been explored to increase the potential for interaction with biological targets and enhance activity. nih.gov For example, in a series of antitumor agents, the presence of a para-fluorine on a phenyl ring at the C-5 position was found to be crucial for activity. nih.gov In contrast, substitution with larger groups at the C-5 position can be detrimental, as observed in a study on 5-HT3 receptor antagonists where large substituents led to a significant decrease in affinity. acs.org

N-1 Position: The substituent at the N-1 position plays a significant role in determining the biological profile of indazole derivatives. The presence of substituted benzyl (B1604629) groups at N-1 has been found to be essential for the antispermatogenic activity of certain indazol-3-carboxylic acid derivatives. austinpublishinggroup.com In a series of CCR4 antagonists, N-1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl] group were the most potent. acs.org The nature of the substituent at N-1 can also influence the selectivity of the compound for different biological targets.

The following table summarizes the impact of various substituents at different positions on the indazole ring based on several research findings.

PositionSubstituentBiological ActivityReference
C-3Substituted carbohydrazideIDO1 enzyme inhibition nih.gov
C-3Methyl groupAnti-diabetic potency researchgate.net
C-5para-Fluorophenyl groupAntitumor activity nih.gov
C-5Large substituentsDecreased 5-HT3 receptor affinity acs.org
N-1Substituted benzyl groupsAntispermatogenic activity austinpublishinggroup.com
N-1meta-Substituted benzyl with α-amino-3-[(methylamino)acyl]CCR4 antagonism acs.org

Influence of Bromine Substitution at C-5

The presence of a bromine atom at the C-5 position of the indazole ring can significantly influence the compound's biological activity. Halogen substitution, in general, can alter the electronic and lipophilic properties of a molecule, which in turn affects its binding to biological targets.

In the context of 5-bromo-1H-indazol-3-amine, the bromine atom at the C-5 position serves as a useful handle for further chemical modifications, such as Suzuki coupling, to introduce a variety of aryl and heteroaryl groups. nih.gov This allows for the exploration of a wider chemical space and the potential to discover compounds with improved activity. For instance, a study on antitumor 1H-indazole-3-amine derivatives started with 5-bromo-1H-indazol-3-amine, which was then coupled with various boronic acids to generate a library of compounds with diverse C-5 substituents. nih.gov

In some cases, the bromine atom itself can contribute directly to the biological activity. For example, in a series of 4H-3,1-benzoxazin-4-ones, substitution at the 6-position (analogous to the C-5 position of indazole in some contexts) with a bromine atom was found to be optimal for hypocholesterolemic and hypotriglyceridemic activities. researchgate.net A study on 5-bromo-indole demonstrated that the presence of the bromine atom facilitated the synthesis of 5-bromo-1H-indazole-3-carboxaldehyde, a precursor for other derivatives, under conditions where the unsubstituted indole (B1671886) failed to react. researchgate.net

The following table highlights findings related to the influence of bromine substitution.

Compound SeriesPosition of BromineObserved EffectReference
1H-Indazole-3-amine derivativesC-5Enabled further modification via Suzuki coupling for antitumor activity screening. nih.gov
4H-3,1-Benzoxazin-4-ones6-positionOptimal for hypocholesterolemic and hypotriglyceridemic activities. researchgate.net
Indole to Indazole conversionC-5Facilitated the formation of the indazole-3-carboxaldehyde. researchgate.net

Role of the Butyl Chain at C-3

The nature of the alkyl chain at the C-3 position of the indazole ring can significantly impact the biological activity of the compound. The length, branching, and presence of functional groups on this chain can influence factors such as lipophilicity, steric interactions with the binding site, and metabolic stability.

While direct SAR studies on a C-3 butyl chain in 5-bromo-1H-indazole are not extensively detailed in the provided context, general principles from related indazole derivatives can be inferred. For instance, in a study of 2H-indazoles, the reactivity of various oxamic acids with different length alkyl chains was investigated for C-3 carbamoylation. frontiersin.org It was found that oxamic acids with varying alkyl chain lengths, including butyl, reacted well, suggesting that the C-3 position can accommodate such substituents. frontiersin.org

Modifications to the Indazole Nitrogen Atoms (N1 and N2) and their Effects on Activity

Modifications at the N-1 and N-2 positions of the indazole ring are crucial for modulating biological activity and can also influence the regioselectivity of other substitutions. beilstein-journals.org The tautomeric equilibrium between 1H- and 2H-indazoles means that alkylation can occur at either nitrogen, leading to two different regioisomers which often exhibit distinct biological profiles. austinpublishinggroup.com

N-1 vs. N-2 Substitution: The position of the substituent on the indazole nitrogen can be critical for activity. For example, in a series of compounds with antispermatogenic activity, the presence of substituted benzyl groups at the N-1 position was found to be essential, while the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com Conversely, in other cases, N-2 substitution is preferred. For instance, some potent kinase inhibitors are N-2 substituted indazoles. frontiersin.org The choice of N-alkylation conditions can influence the ratio of N-1 to N-2 products. beilstein-journals.org

Nature of the N-substituent: The type of group attached to the indazole nitrogen also has a profound impact. In a study on CCR4 antagonists, N-1 meta-substituted benzyl groups were found to be most potent. acs.org In another example, N-methylation and N-ethylation of the indazole nucleus were reported, and the resulting compounds showed some inhibitory activity against COX-1 and COX-2. researchgate.net The introduction of an N-oxide moiety has also been explored, leading to compounds with antiprotozoal activity. uchile.cl

The following table summarizes the effects of modifications to the indazole nitrogen atoms.

ModificationPositionObserved Effect on ActivityReference
Substituted benzyl groupN-1Essential for antispermatogenic activity. austinpublishinggroup.com
Benzyl groupN-2No antispermatogenic activity observed. austinpublishinggroup.com
meta-Substituted benzyl groupN-1Potent CCR4 antagonism. acs.org
Methyl or Ethyl groupN-1Moderate COX-1 and COX-2 inhibition. researchgate.net
N-oxide moietyN-1 or N-2Antiprotozoal activity. uchile.cl

Future Directions and Research Gaps for 5 Bromo 3 Butyl 1h Indazole

Exploration of Novel Synthetic Routes and Green Chemistry Applications

Current synthetic methods for indazole derivatives often involve multi-step processes. rsc.org Future research should focus on developing more efficient and environmentally friendly synthetic routes for 5-Bromo-3-butyl-1H-indazole. This includes the exploration of one-pot syntheses, the use of less hazardous reagents, and the implementation of catalytic methods to improve yield and reduce waste. acs.org Green chemistry principles, such as using alternative solvents and energy-efficient reaction conditions like microwave-assisted synthesis, could significantly enhance the sustainability of its production. acs.orgresearchgate.net

A key area for development is the regioselective synthesis of N-1 and N-2 alkylated indazoles, as the position of the alkyl group can significantly impact biological activity. beilstein-journals.org While methods exist for achieving high regioselectivity for some substituted indazoles, further research is needed to develop robust protocols applicable to a wider range of derivatives, including this compound. beilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Indazole Derivatives

Synthesis StrategyDescriptionPotential for this compound
Classical Cyclization Condensation of precursors like o-fluorobenzaldehydes with hydrazine (B178648). acs.orgEstablished but can be multi-step and may require harsh conditions.
Palladium-Catalyzed Cross-Coupling Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce substituents. researchgate.netacs.orgUseful for creating derivatives but requires pre-functionalized starting materials.
C-H Activation Direct functionalization of the indazole core. nih.govA more atom-economical approach that could simplify synthesis.
Green Chemistry Approaches Use of ionic liquids, microwave irradiation, or catalyst-free electrochemical methods. researchgate.netresearchgate.netOffers potential for more sustainable and efficient production.

In-depth Investigations of Specific Biological Mechanisms

Indazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.airesearchgate.netcymitquimica.com However, the specific molecular targets and mechanisms of action for this compound remain largely unexplored. Future research should aim to elucidate how this compound interacts with biological systems at a molecular level.

In-depth studies could involve:

Target Identification: Utilizing techniques like affinity chromatography and proteomics to identify the specific proteins or enzymes that bind to this compound.

Pathway Analysis: Investigating the signaling pathways that are modulated by the compound to understand its downstream effects on cellular processes.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to determine which functional groups are critical for its biological activity. nih.gov

Development of Selective Inhibitors Targeting Specific Biomarkers

The development of selective inhibitors is a cornerstone of modern drug discovery. The this compound scaffold holds promise for the design of potent and selective inhibitors for various therapeutic targets, such as protein kinases, which are often implicated in diseases like cancer. researchgate.netmdpi.comresearchgate.net

Future efforts should concentrate on:

Rational Drug Design: Using the known structure of target proteins to design derivatives of this compound that bind with high affinity and selectivity.

High-Throughput Screening: Screening libraries of this compound analogs against a panel of disease-relevant biomarkers to identify lead compounds.

Kinase Profiling: For derivatives showing promise as kinase inhibitors, comprehensive profiling against a broad range of kinases is essential to ensure selectivity and minimize off-target effects. nih.gov

Translational Research and Pre-clinical Studies

Bridging the gap between basic research and clinical application is a critical step in drug development. For this compound and its promising derivatives, this involves a series of pre-clinical evaluations.

Key areas for translational research include:

In Vivo Efficacy: Testing the therapeutic effects of the compound in animal models of relevant diseases.

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like properties.

Toxicology: Evaluating the potential toxicity and side effects of the compound in pre-clinical models to ensure its safety.

The insights gained from these studies will be crucial for determining whether this compound or its derivatives can be advanced to human clinical trials. acs.org

Advanced Computational Modeling for Drug Design

Computational tools play an increasingly important role in accelerating the drug discovery process. For this compound, advanced computational modeling can provide valuable insights and guide experimental work.

Future computational studies could include:

Molecular Docking: Predicting the binding modes and affinities of this compound derivatives to their biological targets. researchgate.net

Molecular Dynamics Simulations: Simulating the dynamic behavior of the compound when bound to its target to understand the stability of the interaction.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: Providing a more accurate description of the electronic interactions between the compound and its target.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to prioritize which compounds to synthesize and test. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-butyl-1H-indazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A typical approach involves coupling reactions using copper(I) catalysts (e.g., CuI) in polar aprotic solvents like DMF or PEG-400. For example, Sonogashira or Ullmann-type couplings can introduce the butyl group at the indazole’s 3-position. Optimization includes varying reaction time (e.g., 12–24 hours), temperature (60–90°C), and stoichiometric ratios of reactants. Post-reaction purification via flash chromatography (e.g., 70:30 ethyl acetate/hexane) ensures purity. Monitoring via TLC and NMR confirms intermediate formation .

Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments and carbon frameworks. For example, aromatic protons appear in the δ 7.0–8.5 ppm range, while butyl chain protons show signals at δ 0.8–2.5 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL) resolves bond lengths, angles, and spatial arrangements. Crystallization in solvents like ethanol or DCM is common. Proper cryoprotection and data collection at 100 K minimize thermal motion artifacts .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., α-glucosidase, cholinesterase) using spectrophotometric methods. Antioxidant potential is tested via DPPH radical scavenging assays. IC50_{50} values are calculated using dose-response curves. For antifungal activity, microdilution assays against Candida species are performed, with fluconazole as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or compound purity. Strategies include:

  • Reproducibility Checks : Replicate assays in standardized conditions (e.g., pH 7.4 buffers, 37°C).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. methyl groups) using molecular docking (e.g., AutoDock Vina) to identify binding interactions with target proteins .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include disordered butyl chains and weak diffraction due to heavy bromine atoms. Solutions:

  • Twinned Data Refinement : Use SHELXL’s TWIN commands to model overlapping lattices.
  • Anisotropic Displacement Parameters : Refine atomic positions to account for thermal motion.
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution .

Q. How can synthetic routes be adapted to improve the scalability of this compound production for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat management.
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for easier solvent recovery.
  • Catalyst Recycling : Immobilize copper catalysts on silica or magnetic nanoparticles to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.